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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-ol

Cat. No.: B096106

A deep dive into the structure-activity relationships and therapeutic potential of novel 4-
phenylisoxazol-5-ol analogs reveals promising candidates for targeted cancer therapy. This
guide provides a comparative overview of their biological activity, supported by experimental
data and mechanistic insights.

Researchers in drug discovery are constantly exploring novel scaffolds to develop more
effective and selective therapeutic agents. The isoxazole ring, a five-membered heterocycle,
has emerged as a privileged structure in medicinal chemistry due to its versatile biological
activities. This guide focuses on a comparative study of derivatives based on the 4-
phenylisoxazol-5-ol core, specifically 4-phenoxy-phenyl isoxazoles and 4-phenyl-5-quinolinyl
substituted isoxazoles, highlighting their potential as anticancer agents.

Comparative Biological Activity

A series of 4-phenoxy-phenyl isoxazole derivatives were synthesized and evaluated for their
inhibitory activity against acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid
synthesis that is often upregulated in cancer cells.[1][2][3] Another class of compounds, 4-
phenyl-5-quinolinyl substituted isoxazole analogues, were investigated as inhibitors of tubulin
polymerization, a critical process for cell division.[4][5]

The table below summarizes the in vitro cytotoxic activity of representative compounds from
these series against various human cancer cell lines.
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Structure-Activity Relationship (SAR) Insights

For the 4-phenoxy-phenyl isoxazole series, structure-activity relationship studies revealed that
modifications at the R1 and R2 positions significantly influenced their ACC inhibitory activity
and antiproliferative effects.[1][2] Specifically, the presence of a cyclopropylmethoxy group in
compound 6g resulted in the most potent hACC1 inhibitory activity.[1][2] Compound 6l, bearing
a bulky phenylacetamide group, demonstrated the strongest cytotoxic effects across multiple
cancer cell lines, suggesting an optimal balance between enzymatic activity and lipophilicity.[1]

[2]

In the case of 4-phenyl-5-quinolinyl substituted isoxazoles, the incorporation of a 2-methyl
substitution on the quinoline ring and the presence of the isoxazole ring in compound C11 were
critical for its potent cytotoxicity against Esophageal Squamous Cell Carcinoma (ESCC) cell
lines.[4]

Mechanistic Pathways

The anticancer activity of these isoxazole derivatives stems from their ability to interfere with
crucial cellular processes. The 4-phenoxy-phenyl isoxazoles, by inhibiting ACC1, lead to a
decrease in intracellular malonyl-CoA levels, which in turn induces cell cycle arrest at the
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GO0/G1 phase and triggers apoptosis.[1][2][3] The 4-phenyl-5-quinolinyl isoxazoles, on the other
hand, act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to
cell cycle arrest at the M phase and subsequent apoptosis.[4]

Biological Evaluation Mechanism of Action
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Caption: General experimental workflow for the synthesis and evaluation of isoxazole
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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